molecular formula C28H25FN6O2 B2821591 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031595-05-7

8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2821591
CAS RN: 1031595-05-7
M. Wt: 496.546
InChI Key:
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Description

8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C28H25FN6O2 and its molecular weight is 496.546. The purity is usually 95%.
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Scientific Research Applications

Quality Control and Antimalarial Research

A study focused on the development of quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This research underscores the significance of establishing quality control measures for novel compounds, which could extend to those structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" for their further study and application in antimalarial efforts (Danylchenko et al., 2018).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of quinazoline derivatives, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity (Babu et al., 2015). These findings suggest that compounds like "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" could be explored for their antimicrobial properties.

Synthesis and Characterization for Pharmaceutical Applications

Research on the synthesis, characterization, and antibacterial activity of terazosin hydrochloride and its derivatives provides a framework for understanding how quinazoline derivatives can be developed and analyzed for pharmaceutical uses. This includes exploring their potential antibacterial properties and developing methods for their synthesis and quality control (Kumar et al., 2021). Similar methodologies could apply to compounds structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one," highlighting their relevance in drug development and quality control.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluoroaniline with 2-chloroacetyl chloride to form 2-(2-fluorophenyl)acetamide. This intermediate is then reacted with 4-(2,5-dimethylphenyl)piperazine to form 8-(4-(2,5-dimethylphenyl)piperazin-1-yl)acetamido-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one. The final step involves the reaction of the intermediate with phosgene to form the desired compound.", "Starting Materials": [ "2-fluoroaniline", "2-chloroacetyl chloride", "4-(2,5-dimethylphenyl)piperazine", "phosgene" ], "Reaction": [ "Step 1: Reaction of 2-fluoroaniline with 2-chloroacetyl chloride in the presence of a base to form 2-(2-fluorophenyl)acetamide.", "Step 2: Reaction of 2-(2-fluorophenyl)acetamide with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling agent to form 8-(4-(2,5-dimethylphenyl)piperazin-1-yl)acetamido-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one.", "Step 3: Reaction of the intermediate with phosgene in the presence of a base to form the desired compound." ] }

CAS RN

1031595-05-7

Product Name

8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Molecular Formula

C28H25FN6O2

Molecular Weight

496.546

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C28H25FN6O2/c1-17-7-8-18(2)23(15-17)33-11-13-34(14-12-33)28(37)19-9-10-21-24(16-19)35-26(30-27(21)36)25(31-32-35)20-5-3-4-6-22(20)29/h3-10,15-16,32H,11-14H2,1-2H3

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F

solubility

not available

Origin of Product

United States

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